N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide
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Overview
Description
N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound features an isoxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .
Mechanism of Action
Target of Action
Isoxazole derivatives have been shown to have a wide spectrum of biological activities and therapeutic potential .
Mode of Action
It’s known that the substitution of various groups on the isoxazole ring can impart different activities . For instance, certain N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have been designed and synthesized as FLT3 inhibitors , suggesting that similar compounds may interact with their targets in a similar manner.
Biochemical Pathways
Given the wide range of biological activities associated with isoxazole derivatives , it’s likely that this compound could affect multiple pathways, depending on its specific targets and mode of action.
Result of Action
Isoxazole derivatives have been associated with a variety of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Action Environment
A study on a related compound, n1,n3-bis(5-methylisoxazol-3-yl)malonamide, suggests that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Preparation Methods
One common synthetic route involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Industrial production methods may employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents can be used to remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Isoxazole derivatives, including this compound, have shown promise in the development of new drugs with analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties.
Industry: Its chemical properties make it useful in the production of various industrial materials and chemicals.
Comparison with Similar Compounds
N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide can be compared with other isoxazole derivatives, such as:
N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea: Known for its role as a FLT3 inhibitor in the treatment of acute myeloid leukemia.
N-(5-methylisoxazol-3-yl)malonamide: Studied for its polymorphic forms and supramolecular structures.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical properties compared to other isoxazole derivatives.
Properties
IUPAC Name |
N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-6-8-13(9-7-12)16-10-15(19-21-16)11-18-17(20)14-4-2-3-5-14/h6-10,14H,2-5,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJOIQAZYNYOAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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